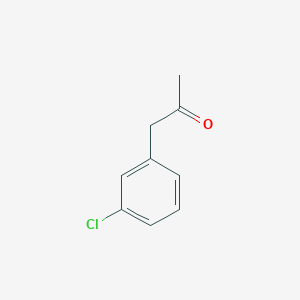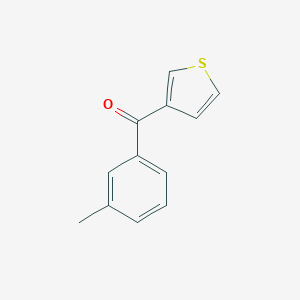
3-(3-Methylbenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Methylbenzoyl)thiophene” is a derivative of thiophene, which is a five-membered heterocyclic compound containing one sulfur atom . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It contains a total of 25 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of “3-(3-Methylbenzoyl)thiophene” includes a five-membered thiophene ring and a six-membered benzoyl ring . The molecule contains a total of 25 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, and 11 aromatic bonds .Applications De Recherche Scientifique
Organic Electronics and Semiconductors
Thiophene derivatives, including 3-(3-Methylbenzoyl)thiophene, play a crucial role in organic electronics. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials exhibit excellent charge transport properties, making them ideal for constructing efficient electronic devices .
Medicinal Chemistry and Pharmacology
Thiophene-based compounds have garnered interest as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. For instance, suprofen (with a 2-substituted thiophene framework) serves as a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituent thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic .
Corrosion Inhibitors
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from degradation due to environmental factors makes them valuable in various sectors, including materials science and engineering .
Antimicrobial Agents
Researchers have synthesized 3-halobenzo[b]thiophene derivatives and evaluated their antimicrobial activities. These compounds hold promise in combating disease-causing pathogens, contributing to the global fight against antimicrobial resistance .
Materials Science and Coatings
Thiophene-containing polymers and oligomers are used in coatings, adhesives, and sealants. Their unique properties, such as solubility, stability, and electrical conductivity, make them suitable for various material applications .
Photovoltaics and Solar Cells
Thiophene-based materials are investigated for their potential in photovoltaic devices. Their light-absorbing properties and charge transport capabilities contribute to the development of efficient solar cells .
Chemical Sensors
Functionalized thiophenes can serve as building blocks for chemical sensors. Their sensitivity to specific analytes allows for the detection of gases, ions, and other environmental pollutants .
Dyes and Pigments
Thiophene derivatives are employed as dyes and pigments in the textile and printing industry. Their vibrant colors and stability enhance the visual appeal of various products .
Mécanisme D'action
Target of Action
Thiophene-based analogs have been found to be a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that the thiophene ring system exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to be utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Result of Action
It is known that molecules with the thiophene ring system exhibit many pharmacological properties .
Action Environment
It is known that the photochemical reactivity of some benzoylthiophenes is affected by the position of methyl substitution and upon the solvent .
Propriétés
IUPAC Name |
(3-methylphenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12(13)11-5-6-14-8-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAWMVVCIIEREL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437491 |
Source


|
| Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbenzoyl)thiophene | |
CAS RN |
118993-70-7 |
Source


|
| Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

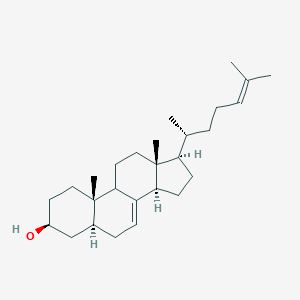
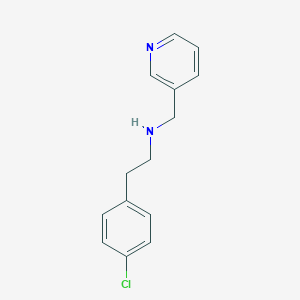
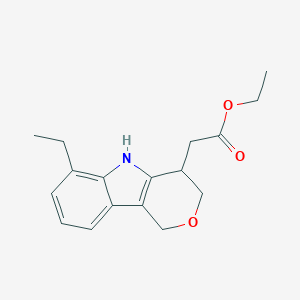


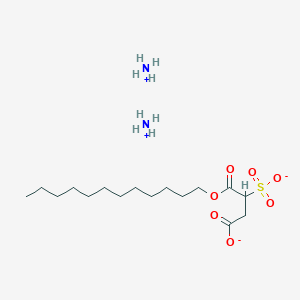
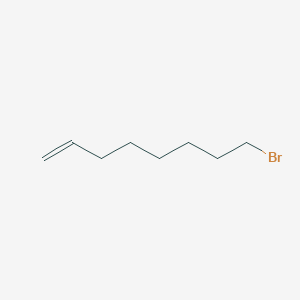
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
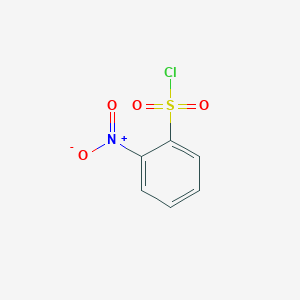
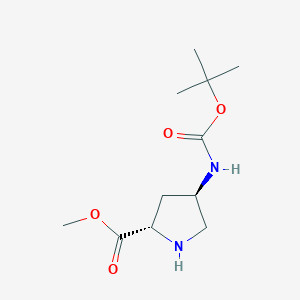
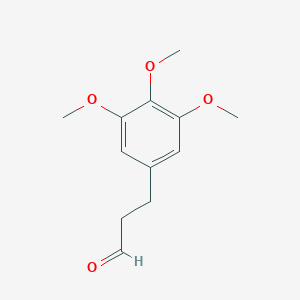

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)
